4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Description
The compound 4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide (CAS: 958587-50-3) features a heterocyclic thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a cyclohexanecarboxamide moiety at position 2. Its molecular formula is C₁₉H₂₃N₃O₃S, with a molecular weight of 373.500 g/mol . The structure includes one hydrogen bond donor and five hydrogen bond acceptors, suggesting moderate solubility in polar solvents. It is listed under synonyms such as CCG-26340 and AKOS024583956, with suppliers like Alfa Chemistry offering synthesis services .
Properties
IUPAC Name |
4-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-3-4-5-16-6-8-17(9-7-16)23(27)24-22-20-14-30(28)15-21(20)25-26(22)18-10-12-19(29-2)13-11-18/h10-13,16-17H,3-9,14-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFBFQNDMDQAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the butyl and methoxyphenyl groups, and finally, the attachment of the cyclohexanecarboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and sulfoxide groups are prone to hydrolysis under specific conditions:
For example, the sulfoxide group in the thieno ring undergoes reduction to a sulfide in the presence of Zn/HCl, altering the electron density of the heterocyclic system .
Nucleophilic Substitution at the Methoxyphenyl Group
The 4-methoxyphenyl substituent participates in demethylation and electrophilic aromatic substitution:
Demethylation is critical for generating reactive phenolic intermediates, which can further undergo coupling or oxidation .
Functionalization of the Cyclohexanecarboxamide
The cyclohexane moiety and carboxamide group enable stereoselective modifications:
Esterification preserves the cyclohexane ring while modulating solubility and bioavailability .
Cycloaddition and Ring-Opening Reactions
The thieno[3,4-c]pyrazol core exhibits reactivity in cycloaddition and ring-opening processes:
The electron-deficient thieno ring participates in [4+2] cycloadditions with electron-rich dienophiles .
Stability and Degradation Pathways
Key stability data under varying conditions:
Synthetic Derivatives and Analogues
Modifications to enhance pharmacological activity include:
For instance, alkylation at the pyrazole nitrogen improves kinase inhibitory activity in structural analogs .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thieno[3,4-c]pyrazole Class
The thieno[3,4-c]pyrazole scaffold is a privileged structure in medicinal chemistry, often modified to modulate biological activity. Below is a comparison of key analogues:
Key Structural and Functional Differences
- The bromo analogue (CAS 958587-45-6) may exhibit stronger σ-hole interactions in target binding due to bromine’s polarizability, but its higher molecular weight (427 g/mol) could reduce bioavailability .
- Biological Activity: The patented thieno[3,4-c]pyrazol-3-yl acetamides (WO 2022/003377) are explicitly designed as autotaxin inhibitors, suggesting the target compound may share this mechanism given its structural similarity.
- In contrast, the tetradecanamide derivative (from ) has a long hydrophobic chain, likely limiting solubility .
Research Findings and Limitations
Available Data
Knowledge Gaps
- No biological assay data (e.g., IC₅₀, binding affinity) is available for the target compound in the provided evidence. Comparisons with patented autotaxin inhibitors remain speculative .
- The impact of the 4-butyl vs. smaller alkyl/aryl substituents on pharmacokinetics (e.g., metabolic stability) is unclear.
Biological Activity
The compound 4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy against diseases, and relevant case studies.
Chemical Structure and Properties
The compound consists of a thieno[3,4-c]pyrazole core with a methoxyphenyl substituent and a cyclohexanecarboxamide moiety. Its molecular structure can be represented as follows:
This structure is significant for its interactions with biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Antioxidant Activity : The presence of the methoxy group is associated with enhanced free radical scavenging capabilities.
- Inhibition of Enzymatic Activity : Studies suggest that the compound can inhibit specific enzymes linked to inflammatory pathways and cancer progression.
- Cytotoxic Effects : Preliminary data shows potential cytotoxicity against various cancer cell lines.
Antioxidant Activity
A study evaluated the antioxidant properties of derivatives similar to this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Enzyme Inhibition
The compound was tested against several enzymes:
- Cyclooxygenase (COX) : It showed moderate inhibition, which could indicate anti-inflammatory properties.
- Cholinesterases : The compound demonstrated dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
Case Studies
- Cancer Cell Line Studies :
- Inflammation Models :
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| AChE Inhibition | 19.2 | AChE |
| BChE Inhibition | 13.2 | BChE |
| COX Inhibition | Moderate | COX |
| Cytotoxicity | 10 | MCF-7 |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thieno[3,4-c]pyrazole derivatives, revealing that modifications to the phenyl ring significantly affect biological activity. The introduction of electron-donating groups enhances enzyme inhibition and antioxidant capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
